4-Nitro-3-(trifluoromethyl)benzenesulfonamide

Overview

Description

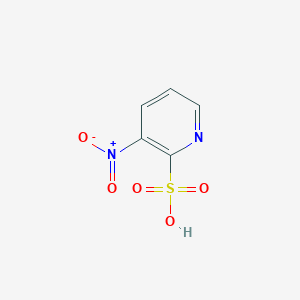

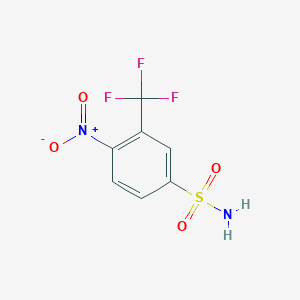

4-Nitro-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the linear formula C7H5F3N2O4S . It has a molecular weight of 270.188 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 4-Nitro-3-(trifluoromethyl)benzenesulfonamide is represented by the linear formula C7H5F3N2O4S . The compound contains seven carbon atoms, five hydrogen atoms, three fluorine atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom .Scientific Research Applications

Solid-Phase Synthesis Applications

4-Nitro-3-(trifluoromethyl)benzenesulfonamide, along with its derivatives, plays a crucial role in solid-phase synthesis. Fülöpová and Soural (2015) discuss how polymer-supported benzenesulfonamides prepared from immobilized primary amines and nitrobenzenesulfonyl chloride are key intermediates in various chemical transformations. These processes include unusual rearrangements to yield a number of diverse privileged scaffolds, showcasing the compound's versatility in synthesis applications (Fülöpová & Soural, 2015).

Biochemical Evaluation

The compound and its analogs have been studied for their biochemical properties. For instance, Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides, including derivatives of 4-Nitro-3-(trifluoromethyl)benzenesulfonamide, as inhibitors of kynurenine 3-hydroxylase. These compounds showed high affinity as inhibitors, demonstrating their potential in biochemical research and drug discovery (Röver et al., 1997).

Photooxidation Studies

Miller and Crosby (1983) investigated the photooxidation of N-(4-chlorophenyl)-benzenesulfonamide derivatives. Their findings contribute to understanding the chemical behavior of these compounds under specific environmental conditions, like irradiation and air-saturation, which is essential for both environmental chemistry and material science (Miller & Crosby, 1983).

Enzyme Inhibitory Activities

The compound's derivatives have been synthesized and tested for inhibitory activities against enzymes like carbonic anhydrases and acetylcholinesterase. For example, Tuğrak et al. (2020) synthesized new imidazolinone-based benzenesulfonamides and evaluated them against these enzymes, identifying potential drug candidates (Tuğrak et al., 2020).

Inhibitory Effects on Tumor Growth

Pacchiano et al. (2011) found that ureido-substituted benzenesulfonamides, including 4-nitro variants, effectively inhibited human carbonic anhydrases, particularly those associated with tumors. These compounds showed promising results in controlling the formation of metastases in breast cancer models, indicating their potential application in cancer research (Pacchiano et al., 2011).

Synthesis of Novel Chemical Entities

Furthermore, Wu et al. (2013) demonstrated an efficient synthesis method for a complex chemical entity using4-nitro-3-(trifluoromethyl)benzenesulfonamide as a starting material. Their method showcased the compound's utility in creating novel chemical entities, potentially useful in various scientific and industrial applications (Wu et al., 2013).

Coordination Chemistry and Electronic Properties

The coordination chemistry involving 4-nitro-N-(quinolin-8-yl)benzenesulfonamide, a related compound, has been expanded to create various transition metal complexes. Gole et al. (2021) investigated these complexes' crystal structures and electronic properties, contributing to the field of coordination chemistry and materials science (Gole et al., 2021).

Hydrogen-Bonding and Crystal Engineering

The study of hydrogen-bonding synthon involving N-oxide-sulfonamide-nitro N-H...O interactions in benzenesulfonamide cocrystals, as discussed by Wzgarda-Raj et al. (2022), provides insights into crystal engineering and design of novel materials (Wzgarda-Raj et al., 2022).

Vicarious Nucleophilic Substitution Reactions

The use of nitro(pentafluorosulfanyl)benzenes in vicarious nucleophilic substitution reactions, as explored by Beier et al. (2011), opens avenues for the preparation of SF5 aromatics. This research contributes to synthetic organic chemistry and the development of novel compounds (Beier et al., 2011).

Antifungal Applications

The antifungal activity of novel azetidin-2-ones synthesized from benzenesulfonamide derivatives, including those with nitro groups, was investigated by Gupta and Halve (2015). This research highlights the potential applications of these compounds in developing new antifungal agents (Gupta & Halve, 2015).

properties

IUPAC Name |

4-nitro-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O4S/c8-7(9,10)5-3-4(17(11,15)16)1-2-6(5)12(13)14/h1-3H,(H2,11,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDSLOPGYDEFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380910 | |

| Record name | 4-nitro-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-3-(trifluoromethyl)benzenesulfonamide | |

CAS RN |

21988-05-6 | |

| Record name | 4-nitro-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1597830.png)

![(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol](/img/structure/B1597838.png)

![4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid](/img/structure/B1597844.png)